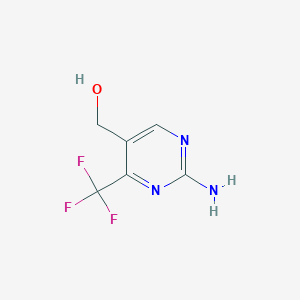
Pyridine-3-carbonitrile, 2,5-dihydro-5-acetylaminomethylene-6-hydroxy-4-methyl-2-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine-3-carbonitrile, 2,5-dihydro-5-acetylaminomethylene-6-hydroxy-4-methyl-2-oxo- is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a pyridine ring substituted with various functional groups, making it a versatile molecule for chemical synthesis and research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine-3-carbonitrile, 2,5-dihydro-5-acetylaminomethylene-6-hydroxy-4-methyl-2-oxo- typically involves multicomponent reactions. One common method is the one-pot three-component reaction, which involves the condensation of an acetophenone oxime, aldehyde, and malononitrile under solvent-free conditions . This method is advantageous due to its high yield and the absence of a catalyst.
Industrial Production Methods
Industrial production of this compound often employs similar multicomponent reactions but on a larger scale. The use of environmentally friendly solvents and conditions is emphasized to ensure sustainability and reduce the environmental impact. The process typically involves heating the reactants to facilitate the reaction and subsequent purification steps to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Pyridine-3-carbonitrile, 2,5-dihydro-5-acetylaminomethylene-6-hydroxy-4-methyl-2-oxo- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups within the molecule.
Substitution: Commonly involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are often used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Pyridine-3-carbonitrile, 2,5-dihydro-5-acetylaminomethylene-6-hydroxy-4-methyl-2-oxo- has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the production of various pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Pyridine-3-carbonitrile, 2,5-dihydro-5-acetylaminomethylene-6-hydroxy-4-methyl-2-oxo- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of protein kinases, which are involved in cell signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Pyridinecarbonitrile: A simpler analog with similar chemical properties.
2-(Methyldithio)Pyridine-3-Carbonitrile: Known for its antimicrobial activity.
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: Used as an inhibitor in corrosion protection.
Uniqueness
Pyridine-3-carbonitrile, 2,5-dihydro-5-acetylaminomethylene-6-hydroxy-4-methyl-2-oxo- is unique due to its complex structure and the presence of multiple functional groups, which provide it with diverse reactivity and applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.
Eigenschaften
Molekularformel |
C10H9N3O3 |
|---|---|
Molekulargewicht |
219.20 g/mol |
IUPAC-Name |
N-[(5-cyano-2-hydroxy-4-methyl-6-oxo-1H-pyridin-3-yl)methylidene]acetamide |
InChI |
InChI=1S/C10H9N3O3/c1-5-7(3-11)9(15)13-10(16)8(5)4-12-6(2)14/h4H,1-2H3,(H2,13,15,16) |
InChI-Schlüssel |
YFJUMAWZEGIRIL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)NC(=C1C=NC(=O)C)O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-(2-Methyl-7-trifluoromethyl-5-(3,4,5-trimethoxyphenyl)-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B13733018.png)

![[(3R,5S)-5-(3-acetylanilino)-4-amino-3-(dimethylcarbamoylamino)-1,2-dihydroxy-3-[(1S)-1-hydroxyethyl]-2-methylcyclopentyl]methyl 2-hydroxy-6-methylbenzoate](/img/structure/B13733027.png)





